2,2'-{[(2-Hydroxyethyl)azanediyl]bis(methylene)}bis(4,6-dimethylphenol)
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Overview
Description
2-[Bis(2-hydroxy-3,5-dimethylbenzyl)amino]ethanol is an organic compound that features a complex structure with multiple functional groups. It is known for its potential applications in various fields, including chemistry, biology, and industry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxy-3,5-dimethylbenzyl)amino]ethanol typically involves the reaction of 2-hydroxy-3,5-dimethylbenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of 2-[Bis(2-hydroxy-3,5-dimethylbenzyl)amino]ethanol may involve large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2-hydroxy-3,5-dimethylbenzyl)amino]ethanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols or amines.
Scientific Research Applications
2-[Bis(2-hydroxy-3,5-dimethylbenzyl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-[Bis(2-hydroxy-3,5-dimethylbenzyl)amino]ethanol involves its interaction with specific molecular targets. The hydroxyl and amino groups in the compound allow it to form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[Bis(2-hydroxy-3,5-dimethylbenzyl)amino]propane
- 2-[Bis(2-hydroxy-3,5-dimethylbenzyl)amino]butane
Uniqueness
2-[Bis(2-hydroxy-3,5-dimethylbenzyl)amino]ethanol is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
118328-21-5 |
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Molecular Formula |
C20H27NO3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[[(2-hydroxy-3,5-dimethylphenyl)methyl-(2-hydroxyethyl)amino]methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C20H27NO3/c1-13-7-15(3)19(23)17(9-13)11-21(5-6-22)12-18-10-14(2)8-16(4)20(18)24/h7-10,22-24H,5-6,11-12H2,1-4H3 |
InChI Key |
GGTJIEIJUVQPPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CN(CCO)CC2=CC(=CC(=C2O)C)C)O)C |
Origin of Product |
United States |
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